molecular formula C17H22N6O2 B2492593 3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898448-89-0

3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2492593
CAS No.: 898448-89-0
M. Wt: 342.403
InChI Key: MDDPSCZTZUZFDT-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Triazine derivatives have been synthesized and investigated for their biological activities, such as antitumor and vascular relaxing effects. For instance, novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, showing activity against P388 leukemia, although specific vascular relaxing effects were not potent (Ueda et al., 1987).

Chemical Synthesis and Catalysis

Research has also focused on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method highlighted the catalyst's easy recovery, reusability, and excellent activity, along with solvent-free conditions under microwave irradiation, presenting a significant advancement in the synthesis of complex organic molecules (Rahmani et al., 2018).

Materials Science and Polymer Chemistry

Triazine derivatives have been applied in materials science, particularly in the synthesis and study of new polymers. For example, isopropenyl-1,3,5-triazine derivatives have been used to prepare polymers and copolymers with unique properties such as side-chain crystallization, demonstrating the versatility of triazine compounds in designing materials with specific thermal and physical characteristics (Yuki et al., 1991).

Anticancer, Anti-HIV, and Antimicrobial Activities

Furthermore, triazine derivatives have been synthesized for potential applications in pharmacology, including anticancer, anti-HIV, and antimicrobial activities. Some derivatives have shown considerable activity against specific cancer cell lines, moderate anti-HIV activity, and antimicrobial effectiveness against certain bacteria, underscoring the potential of triazine compounds in medicinal chemistry (Ashour et al., 2012).

Properties

IUPAC Name

3,9-dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-10(2)7-22-15(24)13-14(20(6)17(22)25)18-16-21(13)9-12(5)19-23(16)8-11(3)4/h1,3,7-9H2,2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDPSCZTZUZFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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